An In-Depth Technical Guide to N-biotinyl-4-aminobenzoic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-biotinyl-4-aminobenzoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-biotinyl-4-aminobenzoic acid, a cornerstone reagent in various biochemical and biomedical research fields. We will delve into its fundamental properties, provide a detailed synthesis protocol, and explore its critical applications, offering insights grounded in established scientific principles and field-proven methodologies.
Core Properties of N-biotinyl-4-aminobenzoic acid
N-biotinyl-4-aminobenzoic acid, also known as Biotin-PABA, is a bifunctional molecule that marries the high-affinity binding properties of biotin with the chemical versatility of 4-aminobenzoic acid. This unique structure underpins its wide-ranging utility in life sciences research.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₁N₃O₄S | [1][2] |
| Molecular Weight | 363.43 g/mol | [1] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 295-297 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| CAS Number | 6929-40-4 | [1] |
A commonly used variant is the sodium salt of N-biotinyl-4-aminobenzoic acid, which exhibits enhanced solubility in aqueous solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀N₃NaO₄S | [3] |
| Molecular Weight | 385.41 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in aqueous base, sparingly soluble in DMSO | [3] |
| CAS Number | 102418-74-6 | [3] |
Synthesis of N-biotinyl-4-aminobenzoic acid: A Step-by-Step Protocol
The synthesis of N-biotinyl-4-aminobenzoic acid is typically achieved through the coupling of biotin to 4-aminobenzoic acid. This process involves the activation of the carboxylic acid group of biotin, most commonly using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This intermediate then readily reacts with the amino group of 4-aminobenzoic acid to form a stable amide bond.
Reaction Pathway
Caption: Synthesis of N-biotinyl-4-aminobenzoic acid via DCC/NHS coupling.
Experimental Protocol
Materials:
-
(+)-Biotin
-
4-Aminobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine
-
Isobutyl chloroformate
-
Tributylamine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Biotin (Formation of Biotin-NHS ester):
-
Dissolve (+)-Biotin (1.0 eq) in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq) to the solution.[4]
-
Stir the reaction mixture at room temperature overnight (approximately 18-24 hours).[5] A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DMF.
-
The filtrate containing the Biotin-NHS ester can be used directly in the next step or concentrated under reduced pressure.
-
-
Coupling with 4-Aminobenzoic Acid (Alternative Mixed Anhydride Method):
-
In a separate flask, dissolve biotin (1.0 eq) in DMF and cool the solution to 0°C.
-
Add tributylamine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the mixture at 0°C for 30 minutes to form the mixed anhydride.
-
In another flask, dissolve 4-aminobenzoic acid (1.0 eq) in DMF.
-
Slowly add the 4-aminobenzoic acid solution to the mixed anhydride solution at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[5]
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water, which will cause the product to precipitate.
-
Adjust the pH to approximately 2 with 1M HCl to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
To purify, dissolve the crude product in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting materials and byproducts.
-
Re-precipitate the product by acidifying the aqueous layer with 1M HCl to a pH of 2.
-
Collect the purified N-biotinyl-4-aminobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.
Key Applications in Research and Drug Development
Substrate for Biotinidase Assays
A primary application of N-biotinyl-4-aminobenzoic acid is as a chromogenic substrate in the enzymatic assay for biotinidase activity.[1] This is particularly crucial for newborn screening programs to detect biotinidase deficiency, an inherited metabolic disorder.
Causality: Biotinidase catalyzes the hydrolysis of the amide bond in N-biotinyl-4-aminobenzoic acid, releasing biotin and 4-aminobenzoic acid (PABA).[6] The liberated PABA can then be diazotized and coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to produce a colored compound that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the biotinidase activity in the sample.
Experimental Workflow: Colorimetric Biotinidase Assay
Caption: Workflow for the colorimetric biotinidase assay.
Detailed Protocol:
-
Sample Preparation:
-
Enzymatic Reaction:
-
Prepare a substrate solution of N-biotinyl-4-aminobenzoic acid in a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Add the substrate solution to each well containing the sample.
-
Incubate the plate at 37°C for a defined period (e.g., 16-18 hours for dried blood spots).[6]
-
-
Stopping the Reaction:
-
Add a stop solution, such as trichloroacetic acid, to each well to terminate the enzymatic reaction.[6]
-
-
Color Development:
-
Add a solution of sodium nitrite to each well to diazotize the liberated PABA.
-
After a short incubation, add a solution of ammonium sulfamate to quench the excess nitrite.
-
Add the coupling reagent, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), which will react with the diazotized PABA to form a purple azo dye.[6]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at a wavelength of approximately 550 nm using a microplate reader.
-
Calculate the biotinidase activity based on a standard curve prepared with known concentrations of PABA.
-
Biotinylation of Proteins and Other Biomolecules
The 4-aminobenzoic acid moiety of N-biotinyl-4-aminobenzoic acid can be chemically modified to create reactive groups, such as N-hydroxysuccinimide (NHS) esters. These activated forms are then used to covalently attach the biotin tag to primary amines (e.g., lysine residues) on proteins and other biomolecules.
Causality: This biotinylation process allows for the highly specific and high-affinity detection, purification, and immobilization of the tagged molecule using avidin or streptavidin, which bind to biotin with exceptional strength (Kd ≈ 10⁻¹⁵ M).
Experimental Workflow: Protein Biotinylation
Caption: General workflow for protein biotinylation.
Detailed Protocol:
-
Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[8]
-
Prepare a stock solution of the activated N-biotinyl-4-aminobenzoic acid (e.g., NHS ester) in an organic solvent like DMSO or DMF.
-
-
Biotinylation Reaction:
-
Add a calculated molar excess of the biotinylating reagent to the protein solution. A 20-fold molar excess is a common starting point for antibodies.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Add a quenching buffer, such as Tris or ammonium chloride, to stop the reaction by consuming any unreacted biotinylating reagent.[8]
-
-
Purification:
-
Remove the excess, unreacted biotinylating reagent and quenching buffer by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column (gel filtration).[8]
-
-
Characterization:
-
Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Linker in Targeted Drug Delivery
The bifunctional nature of N-biotinyl-4-aminobenzoic acid makes it an effective linker in the development of targeted drug delivery systems.[4] The biotin moiety serves as a targeting ligand for cells that overexpress biotin receptors, which is a characteristic of many cancer cells.[9] The 4-aminobenzoic acid end can be conjugated to a therapeutic agent, such as a cytotoxic drug or a nanoparticle.
Causality: This approach facilitates the selective delivery of the therapeutic payload to cancer cells via biotin receptor-mediated endocytosis, thereby increasing the drug's efficacy at the tumor site while minimizing systemic toxicity.
Logical Relationship: Targeted Drug Delivery Strategy
Caption: Mechanism of biotin-PABA-mediated targeted drug delivery.
Conclusion
N-biotinyl-4-aminobenzoic acid is a versatile and indispensable tool in modern biochemical and biomedical research. Its well-defined chemical properties, coupled with the robust and highly specific biotin-avidin interaction, provide a powerful platform for a wide array of applications, from diagnostics to targeted therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this important compound in their scientific endeavors.
References
-
Creative Biolabs. (n.d.). Antibody Biotinylation Protocol. Retrieved February 17, 2026, from [Link]
- Gunduz, S., et al. (2023). Analysis of Biotinidase Activity in Serum by Digital Imaging Colorimetry Detection. ACS Omega, 8(42), 39035-39043.
-
Tulip Diagnostics. (n.d.). Biotinidase. Retrieved February 17, 2026, from [Link]
-
iGEM 2016 LMU-TUM Munich. (2016). Team:LMU-TUM Munich/Linkerchemistry. Retrieved February 17, 2026, from [Link]
- Majumdar, S., et al. (2023). Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2276663.
-
Wouters, R., & Vangheluwe, P. (2023). Cell surface biotinylation. protocols.io. [Link]
- Zhang, H., et al. (2019). Synthesis and in vitro anticancer activities of biotinylated derivatives of glaucocalyxin A and oridonin. Bioorganic & Medicinal Chemistry Letters, 29(18), 2616-2621.
- Elia, G. (2010). Protein Biotinylation. Current Protocols in Protein Science, Chapter 3, Unit 3.6.
- Yamaguchi, A., et al. (1987). A simple method for quantification of biotinidase activity in dried blood spot and its application to screening of biotinidase deficiency. The Tohoku Journal of Experimental Medicine, 152(4), 339-346.
- Szabó, E., et al. (2015). Quantitative Analytical Method for the Determination of Biotinidase Activity in Dried Blood Spot Samples. Analytical Chemistry, 87(20), 10573-10578.
- Patel, K. (2008). Synthesis and characterization of biotin derivatives as multifunctional oligosaccharide tags [Master's thesis, University of Toledo].
-
G-Biosciences. (n.d.). HOOK™ NHS-dPEG™4-Biotin. Retrieved February 17, 2026, from [Link]
-
Seattle Children's Hospital. (n.d.). Test Code LAB958 Biotinidase, Quantitative. Retrieved February 17, 2026, from [Link]
- Majumdar, S., & Siahaan, T. J. (2023). Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2276663.
-
G-Biosciences. (n.d.). HOOK™ NHS-dPEG™4-Biotin. Retrieved February 17, 2026, from [Link]
- Majumdar, S., & Siahaan, T. J. (2023). Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2276663.
-
ResearchGate. (n.d.). Synthesis of (+)-biotin NHS ester by coupling reaction. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151442, N-biotinyl-4-aminobenzoic acid. Retrieved February 17, 2026, from [Link].
- Google Patents. (n.d.). CN103694119A - Preparation method of 4-aminobenzoic acid and derivatives thereof.
Sources
- 1. N-(+)-Biotinyl-4-aminobenzoic acid = 98.0 HPLC 6929-40-4 [sigmaaldrich.com]
- 2. N-biotinyl-4-aminobenzoic acid | C17H21N3O4S | CID 151442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. tulipgroup.com [tulipgroup.com]
- 7. Analysis of Biotinidase Activity in Serum by Digital Imaging Colorimetry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
